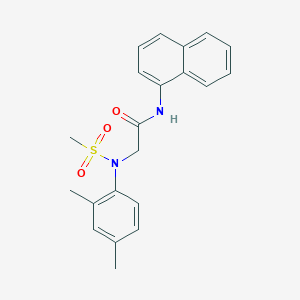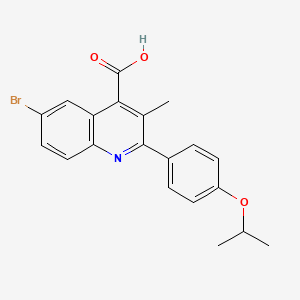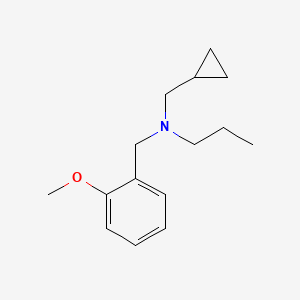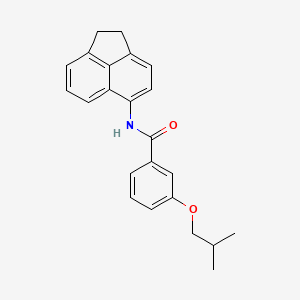
N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide, also known as DIBO, is a chemical compound that has been studied extensively for its potential applications in scientific research. DIBO is a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which plays a crucial role in the post-translational modification of proteins.
Aplicaciones Científicas De Investigación
N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide has been studied extensively for its potential applications in scientific research, particularly in the fields of cancer and infectious diseases. NMT is overexpressed in many types of cancer, and its inhibition by N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide has been shown to reduce the growth and proliferation of cancer cells. N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide has also been shown to have antiviral activity against several viruses, including HIV and hepatitis C virus.
Mecanismo De Acción
N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide inhibits NMT by binding to its active site and preventing the transfer of myristic acid to target proteins. This post-translational modification is essential for the proper localization and function of many proteins, including those involved in cancer and viral infections. By inhibiting NMT, N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide disrupts this process and leads to the degradation of these proteins.
Biochemical and Physiological Effects:
N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of viral replication, and the modulation of immune responses. N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide has also been shown to have anti-inflammatory properties and to reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide as a research tool is its specificity for NMT, which allows for the selective inhibition of this enzyme without affecting other cellular processes. However, N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood. In addition, N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide is a potent inhibitor of NMT, and its use may lead to off-target effects and unintended consequences.
Direcciones Futuras
There are several future directions for research on N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide, including the development of more potent and selective inhibitors of NMT, the investigation of the long-term effects of N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide on cells and organisms, and the exploration of its potential applications in other areas of research, such as neurodegenerative diseases and metabolic disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the antiviral and anti-inflammatory effects of N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide.
Métodos De Síntesis
The synthesis of N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide involves several steps, including the preparation of the starting materials and the coupling reaction between them. The starting materials for N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide synthesis are 1,2-dihydroacenaphthylene and 3-isobutoxybenzoyl chloride, which are reacted in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-3-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-15(2)14-26-19-7-3-6-18(13-19)23(25)24-21-12-11-17-10-9-16-5-4-8-20(21)22(16)17/h3-8,11-13,15H,9-10,14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBVJSSUIBKCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5815631.png)

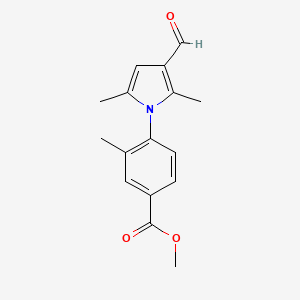
![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5815651.png)

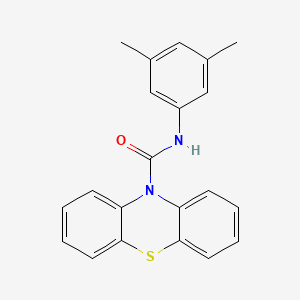
![N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5815680.png)

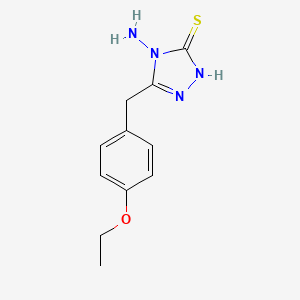
![ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate](/img/structure/B5815696.png)
